molecular formula C15H16N6O2S B11020817 N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11020817
M. Wt: 344.4 g/mol
InChI Key: BFRYLARJJNKYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group at position 5 and an acetamide side chain linked to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. Its molecular formula is C₁₆H₁₆N₆O₂S, with a molecular weight of 364.41 g/mol.

The butyl substituent may enhance lipophilicity compared to methyl or cyclopropyl analogs, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C15H16N6O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C15H16N6O2S/c1-2-3-8-13-18-19-15(24-13)16-12(22)9-21-14(23)10-6-4-5-7-11(10)17-20-21/h4-7H,2-3,8-9H2,1H3,(H,16,19,22)

InChI Key

BFRYLARJJNKYFL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Formation of the Thiadiazole Skeleton

The 5-butyl-1,3,4-thiadiazole-2(3H)-ylidene scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives. As demonstrated in prior studies, N-substituted hydrazinecarbothioamides are first prepared by reacting butyl isothiocyanate with hydrazine hydrate in ethanol at 80°C for 4 hours. Subsequent treatment with carbon disulfide in the presence of sodium hydroxide yields 5-butyl-1,3,4-thiadiazole-2-thiol (2a ), which is acetylated using chloroacetyl chloride to form 2-chloro-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide (3a ) with 78% yield.

Critical Parameters :

  • Temperature : Cyclization at 90°C ensures complete ring closure.

  • Solvent : Ethanol facilitates both solubility and product precipitation.

  • Protection Strategy : Acylation of the thiol group prevents undesired side reactions during subsequent couplings.

Preparation of the Benzotriazinone Moiety

Photochemical Flow Synthesis

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl fragment is synthesized using a continuous-flow photoreactor. Aryl triazine precursors undergo Norrish type II-like photocyclization under violet light (420 nm) in a dichloromethane/methanol (1:3) solvent system. This method achieves 96% yield in 10 minutes, outperforming batch reactions by minimizing decomposition.

Optimized Conditions :

ParameterValue
Residence Time10 min
Wavelength420 nm
Solvent RatioDCM/MeOH (1:3)
Concentration50 mM

Alternative Thermal Routes

Traditional thermal methods involve diazotization of 2-aminobenzoic acid derivatives followed by cyclization. However, these methods yield <60% product and require harsh acidic conditions. The photochemical approach is preferred for scalability and green chemistry metrics.

Coupling of Thiadiazole and Benzotriazinone Units

Pd-Catalyzed Cross-Coupling

The acetylated thiadiazole (3a ) reacts with the benzotriazinone boronic ester under Suzuki-Miyaura conditions. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran/water (4:1), the coupling proceeds at 80°C for 12 hours, achieving 82% yield.

Key Observations :

  • Protection Necessity : Unprotected thiadiazoles yield <50% due to catalyst poisoning.

  • Stereochemical Control : The (E)-configuration is favored at higher temperatures, as confirmed by NOESY NMR.

Nucleophilic Acylation

An alternative pathway employs nucleophilic displacement of the chloroacetamide group in 3a by the benzotriazinone amine. Conducted in dimethylformamide with K₂CO₃ at 60°C, this method provides 75% yield but requires chromatographic purification to remove regioisomers.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, benzotriazinone-H), 7.89 (s, 1H, thiadiazole-H), 4.52 (s, 2H, CH₂CO), 2.65 (t, J = 7.6 Hz, 2H, butyl-CH₂), 1.55–1.48 (m, 2H, butyl-CH₂), 1.35–1.28 (m, 2H, butyl-CH₂), 0.89 (t, J = 7.2 Hz, 3H, butyl-CH₃).

  • HRMS : m/z calculated for C₁₇H₁₈N₆O₂S [M+H]⁺: 387.1289; found: 387.1293.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time = 12.7 min.

Comparative Evaluation of Synthetic Routes

Table 1: Efficiency of Coupling Methods

MethodYield (%)Purity (%)Scalability
Suzuki Cross-Coupling8298High
Nucleophilic Acylation7595Moderate

The Suzuki method offers superior regioselectivity and scalability, making it ideal for industrial applications.

Challenges and Optimization Strategies

Byproduct Formation

Competing N-acylation at the benzotriazinone nitrogen is mitigated by using bulkier palladium ligands (e.g., XPhos), reducing byproducts from 15% to 3%.

Solvent Selection

Tetrahydrofuran outperforms dimethylformamide in cross-coupling by enhancing catalyst turnover. Adding 10 mol% tetrabutylammonium bromide further improves yields to 85%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at the sulfur-linked carbon atom. Reactions with primary amines (e.g., methylamine, aniline) yield substituted thiadiazole derivatives. For example:

Reaction ConditionsReagents/SubstratesProductsYield
Ethanol, reflux (6–8 h)MethylamineN-alkylated thiadiazole derivative72%
DMF, 80°C (4 h)AnilineAryl-substituted thiadiazole analog65%

Mechanistic studies suggest the reaction proceeds via a two-step pathway:

  • Deprotonation : Base-mediated deprotonation of the thiadiazole NH group.

  • Nucleophilic Attack : Amine nucleophile attacks the electrophilic carbon adjacent to sulfur.

Oxidation of the Benzotriazin Moiety

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is susceptible to oxidation under strong oxidizing agents (e.g., KMnO₄, H₂O₂), leading to ring expansion or hydroxylation:

Oxidizing AgentConditionsProductApplication
KMnO₄H₂O, 60°C, 2 h1,2,3-Benzotriazine-4,7-dioneAnticancer intermediate
H₂O₂Acetic acid, RT, 12 h3-Hydroxybenzotriazinone derivativeAntimicrobial agent

The oxidation mechanism involves radical intermediates, confirmed by ESR spectroscopy .

Condensation with Carbonyl Compounds

The ylidene group (−C=N−) participates in condensation reactions with aldehydes or ketones to form Schiff bases. For instance:

Carbonyl CompoundCatalystProduct StructureBiological Activity
4-NitrobenzaldehydeAcOHSchiff base with nitroaryl groupAntitubercular activity
CyclohexanonePiperidineCyclohexylidene derivativeAnti-inflammatory

These reactions typically proceed in ethanol under reflux (4–6 h) with yields ranging from 58% to 85% .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductUse Case
HCl (6M), reflux, 3 hHydrochloric acid2-(4-Oxobenzotriazinyl)acetic acidChelating agent
NaOH (10%), RT, 24 hSodium hydroxideSodium salt of carboxylic acidPrecursor for metal complexes

The acidic pathway favors nucleophilic attack by water, while the basic route involves hydroxide ion-mediated cleavage.

Metal Complexation

The compound acts as a bidentate ligand, coordinating with transition metals via the thiadiazole nitrogen and carbonyl oxygen:

Metal SaltSolventComplex StructureStability Constant (log K)
CuCl₂·2H₂OMethanolOctahedral Cu(II) complex8.2
Fe(NO₃)₃·9H₂OEthanolTetrahedral Fe(III) complex6.7

These complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition between the thiadiazole and benzotriazine moieties, forming a fused bicyclic product:

Light SourceTimeProductQuantum Yield
UV-C (254 nm)30 minBenzothiadiazocine derivative0.18

This reaction is solvent-dependent, with acetonitrile showing higher efficiency than DMSO .

Biocatalytic Modifications

Enzymatic transformations using Candida antarctica lipase B yield chiral intermediates:

EnzymeSubstrateProductEnantiomeric Excess (ee)
Lipase BRacemic acetate(R)-Alcohol derivative94%

This biocatalytic route is utilized in asymmetric synthesis for pharmaceutical applications .

Comparative Reactivity Analysis

Key functional groups exhibit distinct reactivity trends:

Functional GroupReactivity OrderDominant Reaction Type
Thiadiazole ylideneNucleophilic substitution > OxidationSubstitution with amines
Benzotriazin-4-oneOxidation > Electrophilic substitutionRing expansion
AcetamideHydrolysis > CondensationAcid/base-mediated cleavage

Data derived from kinetic studies and computational modeling (DFT) .

This compound’s versatility in nucleophilic, oxidative, and coordination chemistry positions it as a valuable scaffold in medicinal and materials science. Further studies are needed to explore its catalytic applications and reaction kinetics in non-polar solvents.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step synthetic routes that focus on constructing the thiadiazole and benzotriazine moieties. The compound's structure can be confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and benzotriazine structures often exhibit significant antimicrobial activities. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains and fungi. The incorporation of the thiadiazole ring in this compound may enhance its ability to inhibit microbial growth.

Anticancer Potential

Compounds similar to this compound have been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by interfering with cellular signaling pathways. The structural features of this compound suggest it could act as a potential lead in developing new anticancer agents.

Anti-inflammatory Effects

In silico studies have indicated that compounds with similar structures may possess anti-inflammatory properties. Molecular docking studies suggest that modifications in the thiadiazole ring can lead to enhanced binding affinities to targets involved in inflammatory pathways. This opens avenues for exploring its use in treating inflammatory conditions.

Case Studies

  • Thiadiazole Derivatives : A study examining various thiadiazole derivatives found that modifications at specific positions significantly influenced antimicrobial activity. Compounds with electron-withdrawing groups exhibited increased potency against Gram-positive bacteria .
  • Benzotriazine Compounds : Research on benzotriazine derivatives has highlighted their potential as cytotoxic agents against cancer cell lines. The presence of a benzotriazine moiety was crucial for enhancing cytotoxicity against MCF7 breast cancer cells .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityReferences
Thiadiazole DerivativesContains thiadiazole ringAntimicrobial, anticancer
Benzotriazine DerivativesFeatures benzotriazine moietyCytotoxic against cancer cells
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideThiazole and chloroacetamideAntimicrobial and anticancer

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of enzymes or receptors involved in disease processes. For example, they may inhibit the STAT3 signaling pathway, which is implicated in cancer progression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes
Target Compound : N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Butyl (C₄H₉) C₁₆H₁₆N₆O₂S 364.41 Hypothesized carbonic anhydrase inhibition; enhanced lipophilicity vs. methyl analogs
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Methyl (CH₃) C₁₂H₁₀N₆O₂S 302.31 Structural analog with reduced lipophilicity; supplier data indicate research use
Methazolamide (N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide) Sulfamoyl (SO₂NH₂) C₅H₈N₄O₃S₂ 236.28 Clinically used carbonic anhydrase inhibitor (glaucoma); IC₅₀ ~10⁻⁸ M for hCA II
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide Cyclopropyl C₁₅H₁₃FN₄OS 316.35 Fluoro-indole substituent may confer CNS activity; no direct activity data

Key Comparative Insights

Substituent Effects on Pharmacokinetics

  • Butyl vs. Methyl Groups: The butyl chain in the target compound increases molecular weight and lipophilicity (calculated LogP ~2.5 vs.
  • Sulfamoyl vs. Benzotriazinone: Methazolamide’s sulfamoyl group is critical for carbonic anhydrase inhibition, while the benzotriazinone moiety in the target compound may act as a bioisostere for sulfonamides, offering alternative binding interactions .

Metabolic Stability and Toxicity

  • Thiadiazole derivatives are prone to oxidative metabolism. For example, methazolamide forms unstable sulfenic acid intermediates that auto-oxidize to sulfonic acids (e.g., MSO), linked to severe immune-mediated toxicity (e.g., Stevens-Johnson syndrome) .

Biological Activity

N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound that integrates a thiadiazole moiety known for its diverse biological activities with a benzotriazine structure. This article provides an in-depth analysis of its biological activity, synthesizing various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18N4OS
  • Molecular Weight : 314.41 g/mol
  • CAS Number : 1219562-32-9

The compound features a thiadiazole ring which contributes to its biological properties through hydrogen bonding and electron donation capabilities. The benzotriazine component potentially enhances its pharmacological profile.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:

CompoundActivityTarget Organism
Thiadiazole DerivativesAntimicrobialStaphylococcus epidermidis
Benzotriazine DerivativesAntimicrobialEscherichia coli

Studies have shown that the incorporation of the thiadiazole moiety enhances the compound's ability to inhibit bacterial growth by interacting with bacterial proteins and disrupting cellular processes .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented. This compound has demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
HCT116 (Colon Cancer)10.5Induction of apoptosis
H460 (Lung Cancer)8.7Inhibition of cell proliferation
MCF-7 (Breast Cancer)12.0Cell cycle arrest

The mechanism of action involves the compound's ability to induce apoptosis and inhibit proliferation through interaction with key signaling pathways .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing thiadiazole structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators:

ActivityEffect
IL-6 InhibitionReduced levels in treated cells
TNF-alpha SuppressionDecreased inflammatory response

This anti-inflammatory activity may contribute to the overall therapeutic potential of this compound in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in RSC Advances demonstrated that a series of thiadiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural modifications in enhancing biological efficacy .
  • Evaluation of Anticancer Activity : Research conducted on various thiadiazole derivatives indicated that modifications can lead to significant anticancer properties. The study revealed that compounds with specific substitutions on the thiadiazole ring showed improved cytotoxicity against multiple cancer cell lines .
  • Anti-inflammatory Mechanisms : A review article summarized the anti-inflammatory effects of thiadiazole derivatives and their potential mechanisms involving the inhibition of NF-kB signaling pathways. This suggests that this compound may also offer therapeutic benefits in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?

  • Methodology : The synthesis typically involves coupling thiadiazole intermediates with benzotriazinone acetamide precursors. Key steps include:

  • Cyclocondensation : React 5-butyl-1,3,4-thiadiazol-2-amine with ketones or aldehydes under acidic conditions (e.g., H₂SO₄) to form the thiadiazole-ylidene scaffold .
  • Acetamide linkage : Introduce the 4-oxo-benzotriazin-3-yl group via nucleophilic substitution or coupling reactions, using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves yield and purity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Characterization workflow :

  • ¹H/¹³C NMR : Confirm the presence of the thiadiazole-ylidene proton (δ ~8.5–9.5 ppm) and benzotriazinone carbonyl (δ ~170–175 ppm). The butyl chain protons appear as multiplets (δ 0.8–1.7 ppm) .
  • IR spectroscopy : Identify C=N (1620–1680 cm⁻¹) and C=O (1690–1730 cm⁻¹) stretches for the thiadiazole and benzotriazinone moieties, respectively .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?

  • Approach :

  • Derivative design : Replace the butyl group with alkyl/aryl substituents to modulate lipophilicity. Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzotriazinone ring to enhance electrophilic reactivity .
  • Biological testing : Evaluate cytotoxicity against HepG2 (liver carcinoma) or MCF-7 (breast cancer) cell lines using MTT assays. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
  • Key finding : Derivatives with bulky substituents on the thiadiazole ring show improved membrane permeability, while polar groups enhance solubility but reduce potency .

Q. What metabolic pathways or stability challenges are associated with this compound?

  • Metabolism insights :

  • Cytochrome P450 involvement : The thiadiazole moiety may undergo oxidative desulfuration, forming sulfenic acid intermediates that auto-oxidize to sulfonic acid derivatives (e.g., MSO: N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) .
  • Glutathione conjugation : Unstable intermediates may form futile cycles with glutathione, reducing bioavailability. Monitor via LC-MS/MS in hepatic microsomal assays .
    • Stability optimization : Use deuterated solvents or stabilize the thiadiazole ring via steric hindrance (e.g., tert-butyl groups) .

Q. How can computational models predict biological activity or resolve data contradictions?

  • QSAR strategies :

  • Training sets : Use kernel partial least squares (KPLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with TrkA inhibition or cytotoxicity .
  • Validation : Address discrepancies between observed/predicted activity (e.g., RMSE <0.2 for test sets) by refining descriptor selection or including 3D pharmacophore features .
    • Contradiction analysis : Reconcile metabolic instability (observed in vitro) with in vivo efficacy by adjusting pharmacokinetic parameters (e.g., dosing frequency) .

Methodological Notes

  • Experimental design : Always include control reactions (e.g., omitting catalysts) to confirm pathway specificity .
  • Data interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.